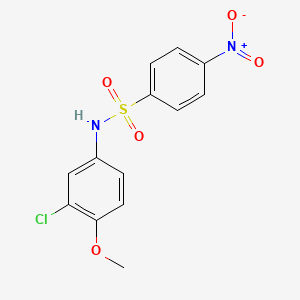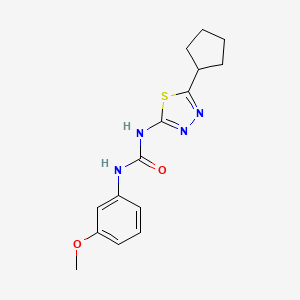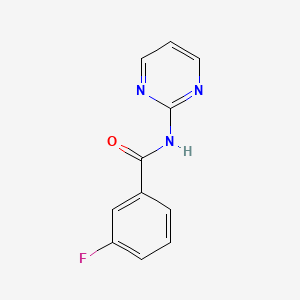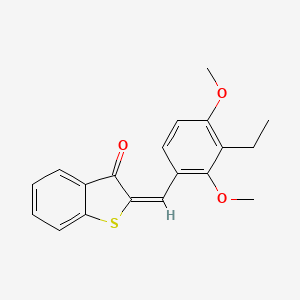![molecular formula C12H13N3OS2 B5763214 N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and proteins. For example, it has been reported to inhibit the growth of certain bacteria by targeting the DNA gyrase enzyme. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of microorganisms, including bacteria and fungi. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide in lab experiments is its diverse biological activities. This compound has been shown to possess antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is the development of new derivatives of this compound with improved biological activities. Another area of interest is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to determine the mechanism of action of this compound and its potential applications in various fields, including the pharmaceutical industry and materials science.
Conclusion:
In conclusion, N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with diverse biological activities. Its synthesis method has been well established, and it has been extensively studied for its potential applications in various fields. Further studies are needed to determine the mechanism of action of this compound and its potential applications in the pharmaceutical industry and materials science.
Métodos De Síntesis
The synthesis of N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of 3-methylbenzenethiol with thiosemicarbazide, followed by the condensation of the resulting product with ethyl chloroacetate. The final product is obtained by treating the intermediate with ammonium hydroxide. This method has been reported to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been reported to exhibit anti-inflammatory and analgesic activities. In addition, this compound has been investigated for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-4-3-5-10(6-8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOWBSECSVXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
amino]ethanol](/img/structure/B5763165.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)

![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)